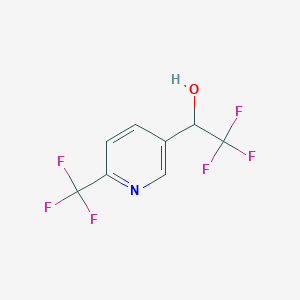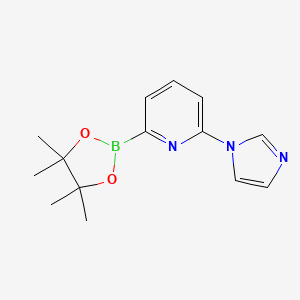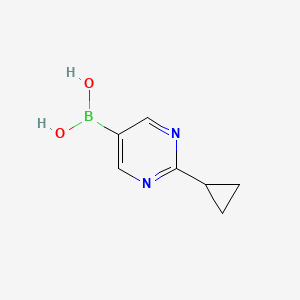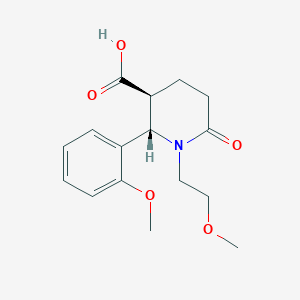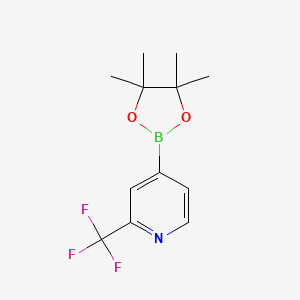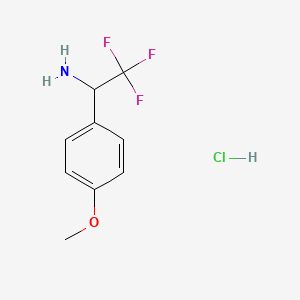
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol
Übersicht
Beschreibung
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 5-(Pyridin-3-yl)-6-(trifluoromethyl)-2-thiopyridine, is a heterocyclic compound with a sulfur atom in the pyridine ring. It is a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antiviral agents. Its properties make it an attractive target for researchers in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- A study reported the synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol derivatives and their antimicrobial activities. These compounds displayed good to moderate antimicrobial activity (Bayrak et al., 2009).
Corrosion Inhibition
- Schiff’s bases derived from pyridyl substituted triazoles, including related to the mentioned compound, were studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated effective corrosion inhibition, following Langmuir adsorption isotherm (Ansari et al., 2014).
Interaction with Iodine
- The interaction of 5-trifluoromethyl-pyridine-2-thione (a related compound) with molecular iodine was studied, revealing the formation of a complex with potential antithyroid drug properties (Chernov'yants et al., 2011).
Anti-inflammatory Activity
- Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for anti-inflammatory activity. Some derivatives showed good anti-inflammatory properties (Toma et al., 2017).
Metal Complexation
- The complexation behavior of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related derivatives with metal ions like zinc(II), magnesium(II), and calcium(II) was investigated, demonstrating a strong tendency for the formation of protonated multinuclear complexes (Matczak-Jon et al., 2010).
Synthesis of Functionalized Pyridines
- A study reported the synthesis of functionalized pyridines through the reaction with heteroaromatic N-nucleophiles, demonstrating the diversity in pyridine chemistry (Schmidt et al., 2006).
Transition Metal Complexes
- New transition metal complexes with a tridentate ligand, including 5-mercapto-pyridin-2-yl-1,3,4-oxadiazole-2-thiol, were synthesized and tested for antimicrobial activity against various bacteria and fungi (Gudasi et al., 2007).
Anticancer Agents
- Novel pyridine derivatives bearing different heterocyclic rings were synthesized and investigated for their anticancer activities against various cancer cell lines. Some compounds showed higher antitumor activity than standard drugs (Hafez & El-Gazzar, 2020).
Dye-Sensitized Solar Cells
- The study of ancillary chelates in Ru(II) sensitizers for dye-sensitized solar cells, using related pyridine compounds, showed significant efficiency and stability improvements in the cells (Chou et al., 2014).
DNA and Antimicrobial Studies
- Spectroscopic and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, assessed its interaction with DNA and its antimicrobial activities (Vural & Kara, 2017).
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(3-4-9(17)16-10)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDXSCJMIJFELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NC(=S)C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





